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Compound of Interest

Compound Name: 3,5,5-Trimethylmorpholin-2-one

CAS No.: 57765-62-5

Cat. No.: B1288416

Get Quote

A Strategic Intermediate for Asymmetric Morpholinol
Synthesis[1]
Executive Summary
3,5,5-Trimethylmorpholin-2-one (CAS: 57765-62-5) is a specialized heterocyclic lactone used

primarily as a chiral building block in the synthesis of polysubstituted morpholines. It serves as

the critical electrophilic intermediate in the convergent synthesis of Radafaxine and

Hydroxybupropion analogues—compounds significant in neuropsychiatric drug development

for their role as norepinephrine and dopamine reuptake inhibitors.

Unlike traditional linear syntheses that struggle with stereocontrol at the C2 position, this

lactone allows for a convergent approach: the morpholine ring is constructed first with a defined

C3 stereocenter, and the C2 quaternary center is subsequently established via nucleophilic

addition. This guide details the physicochemical identity, a self-validating synthesis protocol,

and the mechanistic logic driving its application in medicinal chemistry.
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Parameter Technical Specification

IUPAC Name 3,5,5-Trimethylmorpholin-2-one

Common Synonyms
(3S)-3,5,5-Trimethyl-2-morpholinone;

Radafaxine Lactone Intermediate

CAS Number (Racemic) 57765-62-5

CAS Number (3S-Isomer) 1231951-61-3

Molecular Formula C₇H₁₃NO₂

Molecular Weight 143.18 g/mol

SMILES CC1(C)COC(=O)C(C)N1

Physical State
Colorless to pale yellow oil (often solidifies upon

high purity/cooling)

Solubility
Soluble in CH₂Cl₂, THF, Acetonitrile; limited

solubility in water.

Strategic Synthesis Protocol
The "Lactate-Triflate" Convergent Route
Expert Insight: Early routes to hydroxybupropion analogues relied on the bromination of

propiophenones, which often yielded racemic mixtures and required difficult resolutions. The

superior method, described below, utilizes Methyl (R)-(+)-lactate as a chiral pool starting

material.[1] This ensures the C3 stereochemistry is fixed before the ring closure.

Critical Reagent Note: While 2,6-lutidine is commonly used as a base for triflate formation, it

can form salts that complicate silica gel chromatography. The use of 1,8-

Bis(dimethylamino)naphthalene (Proton Sponge) is highly recommended to improve

purification yields and prevent column clogging.

Step-by-Step Methodology
Phase 1: Activation of the Chiral Precursor
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Reagents: Methyl (R)-(+)-lactate (1.0 eq), Triflic anhydride (Tf₂O, 1.1 eq), Proton Sponge

(1.1 eq).

Solvent: Dichloromethane (DCM), anhydrous.

Conditions: Cool DCM solution of lactate and Proton Sponge to 0°C under N₂ atmosphere.

Add Tf₂O dropwise.

Reaction: Stir for 30–60 minutes. The formation of Methyl (2R)-2-

{[(trifluoromethyl)sulfonyl]oxy}propionate is rapid.

Workup: Rapid filtration through a silica plug to remove protonated amine salts is crucial to

prevent racemization or decomposition of the labile triflate.

Phase 2: N-Alkylation and Cyclization

Reagents: 2-Amino-2-methyl-1-propanol (2.0 eq).

Solvent: Acetonitrile (CH₃CN) or DCM.

Execution:

Cool the amine solution to -40°C.

Slowly add the fresh triflate solution.

Allow to warm to room temperature and stir overnight (12–16 h).

Mechanism: The amine displaces the triflate (inversion of configuration at C2 of the lactate,

establishing the (S)-center) followed by intramolecular transesterification (lactonization) to

close the ring.

Purification: Flash chromatography (EtOAc/Hexanes).

Yield Target: 60–65%.

Mechanistic Visualization
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The following diagram illustrates the transformation from the chiral lactate to the target

morpholinone, highlighting the stereochemical inversion.
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Caption: Synthesis of (3S)-3,5,5-Trimethylmorpholin-2-one via triflate displacement and

cyclization.

Application in Drug Development: The Grignard
Addition
The primary utility of 3,5,5-trimethylmorpholin-2-one is its reactivity as a "masked"

morpholinol. It acts as an electrophile for Grignard reagents to synthesize (2S,3S)-

hydroxybupropion analogues (e.g., Radafaxine).

Protocol: Synthesis of Radafaxine
Substrate: (3S)-3,5,5-Trimethylmorpholin-2-one.[1][2][3]

Reagent: 3-Chlorophenylmagnesium bromide (ArMgBr).[1][3]

Conditions: THF, -78°C.
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Mechanism:

The Grignard reagent attacks the carbonyl carbon (C2) of the lactone.

This opens the lactone to a ketone intermediate, which exists in equilibrium with the

closed hemi-ketal (morpholinol) form.

Stereoselectivity: The existing C3 methyl group directs the incoming nucleophile to the Re-

face, yielding high diastereoselectivity (>98% de) for the (2S,3S) isomer.
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Caption: Diastereoselective synthesis of Radafaxine using the morpholinone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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